Dodecyl chloroformate

Description

Historical Context of Chloroformate Chemistry

The study of chloroformates is a well-established branch of organic chemistry. acs.org These compounds are derivatives of chloroformic acid (ClCO₂H), a highly unstable substance that readily decomposes to hydrogen chloride and carbon dioxide. wikipedia.org However, its esters, the chloroformates, are significantly more stable and have been utilized as valuable reagents for over a century. wikipedia.orgnih.gov

Historically, the primary industrial method for synthesizing chloroformates involves the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) (COCl₂). nih.govepa.gov This process, while efficient, involves handling phosgene, a highly toxic gas. kobe-u.ac.jp Academic and industrial research has consequently explored safer synthesis routes. kobe-u.ac.jp These alternative methods include the use of phosgene oligomers like solid triphosgene (B27547) or liquid diphosgene, which can be handled more safely and generate phosgene in situ. kobe-u.ac.jp More recently, novel approaches such as the photo-on-demand synthesis of chloroformates from chloroform (B151607) and an alcohol have been developed, further minimizing the risks associated with direct phosgene use. kobe-u.ac.jpresearchgate.net

Chloroformates are recognized for their reactivity, which is similar to that of acyl chlorides. wikipedia.org They are versatile intermediates used to introduce a carboalkoxy group into a molecule. wikipedia.org Their principal reactions include reacting with amines to form carbamates, with alcohols to yield carbonates, and with carboxylic acids to produce mixed anhydrides. wikipedia.org This reactivity has cemented their role in diverse applications, from the synthesis of pharmaceuticals and pesticides to the creation of polymers and dyes. nih.gov They are also fundamental in synthetic organic chemistry for introducing protecting groups, such as the benzyl (B1604629) chloroformate (Cbz) and fluorenylmethyloxycarbonyl chloride (Fmoc) groups, which are pivotal in peptide synthesis. wikipedia.org

Significance of Dodecyl Chloroformate within the Chloroformate Class

Within the broader class of chloroformates, this compound holds significance due to the specific properties imparted by its long dodecyl chain. cymitquimica.com While simpler, low-molecular-weight chloroformates like methyl chloroformate and ethyl chloroformate are common reagents, the twelve-carbon aliphatic tail of this compound provides substantial hydrophobicity. wikipedia.orgnih.gov This characteristic makes it a valuable tool for researchers aiming to modify the surface properties of molecules and materials, often to enhance their interaction with non-polar environments or to induce self-assembly. mdpi.com

The reactivity of chloroformates is influenced by the nature of the alkyl or aryl group attached. Higher alkyl chloroformates, such as this compound, tend to hydrolyze more slowly in the presence of water compared to lower chloroformates. nih.gov This differential stability can be an advantage in certain synthetic procedures, allowing for more controlled reactions.

The primary significance of this compound in academic research lies in its function as a chemical intermediate and a derivatizing agent. ontosight.aichembk.com Its long alkyl chain makes it particularly useful for:

Introducing Hydrophobicity: Attaching the dodecyl group to polar molecules can significantly alter their solubility and interfacial properties. cymitquimica.commdpi.com

Synthesis of Surfactants: The structure of this compound, with a polar reactive head and a long non-polar tail, makes it a precursor for synthesizing surfactant-like molecules. chembk.com

Polymer Modification: It is used to functionalize polymers, thereby tuning their physical and chemical properties for specific applications, such as increasing thermal stability or altering mechanical characteristics. chembk.commdpi.com

Derivatization for Analysis: In analytical chemistry, chloroformates are used as derivatizing agents to convert polar analytes into more volatile and less polar derivatives suitable for analysis by gas chromatography. wikipedia.orgscience.gov The long dodecyl chain enhances this effect, making the resulting derivatives highly nonpolar.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound spans several areas, primarily focusing on its application in organic synthesis and polymer & materials science.

In Organic Synthesis: this compound serves as a reagent for synthesizing various organic molecules. One study explored its use in a Lewis base-catalyzed conversion of alcohols to alkyl chlorides. d-nb.info In this research, 1-dodecanol (B7769020) was reacted with phenyl chloroformate in the presence of a Lewis base catalyst to produce 1-chlorododecane (B51209), demonstrating the reactivity of the chloroformate group. d-nb.info This highlights its role as a phosgene substitute for activating alcohols. d-nb.info

In Polymer and Materials Science: A significant trajectory for this compound research is the modification of polymers to create new functional materials.

Modification of Chitosan (B1678972): Researchers have used n-dodecyl chloroformate for the N-acylation of chitosan, a naturally occurring biopolymer. researchgate.net The study noted that the reaction was slow, which was attributed to the large steric hindrance of the n-dodecyl group. researchgate.net The resulting hydrophobically modified chitosan derivatives are considered important intermediates for developing new materials, such as chiral stationary phases for separation science. researchgate.net

Modification of Dendrimers: this compound has been used for the surface hydrophobic modification of fifth-generation (G5OH) hydroxyl-terminated poly(amidoamine) (PAMAM) dendrimers. mdpi.com In this work, the flexible aliphatic dodecyl chains were conjugated to the dendrimer surface. mdpi.com The research found a clear stoichiometric relationship between the amount of this compound added and the percentage of hydroxyl groups that were modified. mdpi.com This modification was pursued to study how attaching hydrophobic chains affects the biocompatibility and rheological properties of the dendrimers, with an eye toward their use in biomedical applications like ocular drug delivery. mdpi.com

Table 2: Stoichiometric Modification of G₅OH Dendrimer with this compound

Based on data from N. Ravi, et al., on the modification of G₅OH dendrimers. mdpi.com

| Sample | Mole % of this compound Added | % of Hydroxyl Groups Hydrophobized (Determined by ¹H NMR) |

|---|---|---|

| D1 | 5 | 5 |

| D2 | 10 | 10 |

| D3 | 20 | 20 |

Table 3: Summary of Academic Research Applications for this compound

| Research Area | Application | Key Findings & Significance | Source(s) |

| Organic Synthesis | Reagent for alcohol activation | Used as a phosgene substitute with a Lewis base catalyst to convert 1-dodecanol to 1-chlorododecane. | d-nb.info |

| Polymer Chemistry | N-acylation of chitosan | The long dodecyl group introduces steric hindrance, affecting reaction kinetics. The modified chitosan is a potential intermediate for new materials. | researchgate.net |

| Materials Science | Surface modification of PAMAM dendrimers | Provides controlled hydrophobic modification of the dendrimer surface, altering its physical properties for potential biomedical use. | mdpi.com |

| Polymer Industry | General crosslinking agent | Can be used to increase the mechanical properties and thermal stability of polymers. | chembk.com |

Structure

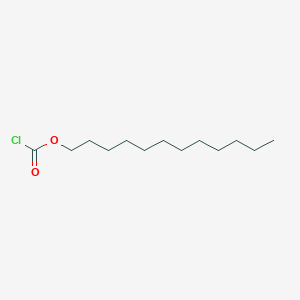

2D Structure

3D Structure

Propriétés

IUPAC Name |

dodecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPOMDNRTZLRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179217 | |

| Record name | Dodecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24460-74-0 | |

| Record name | Carbonochloridic acid, dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24460-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRN953UF5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dodecyl Chloroformate

Phosgene-Mediated Synthesis from Dodecanol (B89629)

The reaction of dodecanol with phosgene (B1210022) stands as a primary industrial and laboratory method for the preparation of dodecyl chloroformate. ontosight.ai This process involves the direct interaction of the alcohol with phosgene, leading to the formation of the desired chloroformate and hydrogen chloride as a byproduct.

The synthesis of this compound from dodecanol and phosgene follows a 1:1 molar stoichiometry. An excess of phosgene is often employed to ensure complete conversion of the alcohol and to minimize the formation of carbonate byproducts. google.com The reaction is typically conducted in the liquid phase, and various process parameters can be controlled to optimize the yield and purity of the product.

| Parameter | Condition | Rationale |

| Temperature | Generally maintained between -10°C and +20°C. | Lower temperatures are favored to suppress the formation of undesired byproducts like carbonates and chlorides. google.comgoogle.com However, the reaction rate increases at higher temperatures. google.com |

| Pressure | Can be performed at atmospheric or reduced pressure. google.com | Operating under reduced pressure can facilitate the removal of the hydrogen chloride byproduct, driving the reaction to completion. google.com |

| Solvent | Often carried out in an inert solvent or using the chloroformate product itself as the solvent. google.com | Inert solvents such as chlorinated or aromatic hydrocarbons can be used. google.com Using the product as a solvent eliminates the need for a separate solvent recovery step. google.com |

| Agitation | Vigorous stirring is essential. | Ensures efficient mixing of the reactants, particularly when dealing with gaseous phosgene and liquid dodecanol. |

This table provides a summary of typical reaction conditions for the phosgene-mediated synthesis of this compound.

A continuous flow process has also been developed where atomized alcohol is reacted with gaseous phosgene, which can improve reaction efficiency and separation of the hydrogen chloride byproduct. google.com

The primary byproduct of the reaction is hydrogen chloride (HCl) gas. google.com However, other undesired products can form, significantly impacting the purity of the final product.

Common Byproducts:

Didodecyl Carbonate: Formed by the reaction of this compound with unreacted dodecanol.

Dodecyl Chloride: Can be produced, particularly at higher temperatures. google.com

Mitigation Strategies:

Excess Phosgene: Using an excess of phosgene helps to quickly convert the alcohol, reducing the opportunity for it to react with the newly formed this compound. google.com

Temperature Control: Maintaining a low reaction temperature is crucial to minimize the rate of side reactions that lead to carbonate and chloride formation. google.com

Efficient HCl Removal: Prompt removal of the HCl byproduct from the reaction mixture helps to shift the equilibrium towards product formation. google.com

For research and small-scale industrial applications, the use of phosgene can be managed with appropriate safety precautions. researchgate.net The scalability of this method is well-demonstrated, with established procedures for producing chloroformates on a larger scale. d-nb.info The operational simplicity of some modern approaches, which may not require strict exclusion of air and water, further enhances their applicability. d-nb.info However, the high toxicity of phosgene necessitates specialized handling and equipment, which can be a limiting factor in standard academic laboratories. researchgate.net

Chloroformic Acid-Mediated Synthesis

An alternative to the direct use of phosgene is the utilization of chloroformic acid. ontosight.ai This method can be considered a variation of the phosgene route, as chloroformic acid itself is inherently unstable.

From a safety and handling perspective in an academic setting, avoiding the direct use of gaseous phosgene is a significant advantage. However, the synthesis still involves hazardous materials. The choice between the two often depends on the available infrastructure and the scale of the synthesis. For small-scale preparations, substitutes for phosgene are often preferred. researchgate.net

| Feature | Phosgene Route | Chloroformic Acid Route |

| Reagent Hazard | Highly toxic gas. researchgate.net | Involves hazardous precursors. |

| Byproducts | Primarily HCl. google.com | Similar byproducts can be expected. |

| Control | Reaction can be controlled by managing phosgene flow. | May offer different control parameters. |

| Suitability | Well-suited for industrial and large-scale synthesis. | May be considered for specific laboratory-scale applications. |

This table offers a comparative overview of the phosgene and chloroformic acid routes for this compound synthesis in an academic context.

The inherent dangers associated with phosgene have driven research into safer alternatives for the synthesis of chloroformates. These alternatives often serve as phosgene surrogates, generating the reactive species in situ or offering a less hazardous starting material.

Examples of Alternative Precursors:

Diphosgene (Trichloromethyl Chloroformate): A liquid that is easier to handle than gaseous phosgene but decomposes to phosgene.

Triphosgene (B27547) (Bis(trichloromethyl) Carbonate): A solid crystalline compound that is considered a safer substitute for phosgene, especially for small-scale reactions in a laboratory setting. researchgate.net It is a versatile reagent for various phosgenation reactions. researchgate.net

In situ Phosgene Generation: Novel photochemical methods have been developed to generate phosgene from chloroform (B151607) on demand, offering a safer approach for organic synthesis in both academic and industrial labs. researchgate.net

The use of these precursors can mitigate some of the risks associated with handling phosgene directly, making them attractive options for the synthesis of this compound and other chloroformates, particularly in a research environment. researchgate.net

Novel Synthetic Approaches

A groundbreaking approach involves the use of chloroform as a phosgene precursor in photo-on-demand phosgenation reactions. organic-chemistry.orgresearchgate.net This method provides a safer alternative to the direct handling of highly toxic phosgene gas or its derivatives like triphosgene. organic-chemistry.org The in situ generation of phosgene from chloroform underpins this synthetic strategy. organic-chemistry.orgresearchgate.net

The process utilizes UV light from a low-pressure mercury lamp to irradiate a chloroform solution containing a primary alkyl alcohol, such as 1-dodecanol (B7769020), under oxygen bubbling to produce the corresponding chloroformate in high yields. organic-chemistry.org This technique has been shown to be practical for gram-scale synthesis. organic-chemistry.org

The photochemical conversion of chloroform (CHCl3) to phosgene (COCl2) is initiated by UV light, which induces the breakage of the C-Cl bond to form a chlorine radical (Cl•) and a trichloromethyl radical (•CCl3). nih.govacs.org The highly reactive chlorine radical then abstracts a hydrogen atom from another chloroform molecule, regenerating the trichloromethyl radical. nih.govacs.org This trichloromethyl radical subsequently reacts with oxygen to produce phosgene and another chlorine radical, thus propagating a radical chain reaction. nih.govacs.org

The in situ generated phosgene then reacts with the alcohol present in the solution. researchgate.net In the case of this compound synthesis, 1-dodecanol reacts with the phosgene. The reaction can be influenced by the properties of the alcohol; for instance, less volatile alcohols like 1-hexanol (B41254) allow the reaction to proceed in the gas phase. acs.org The generated chloroformate can then undergo further reaction with the remaining alcohol to form a carbonate, or it can be hydrolyzed. acs.orgacs.org

The use of visible light, specifically from a white LED, in the presence of a small amount of chlorine as a radical initiator, has also been explored for the oxidative photochemical conversion of chloroform to phosgene. kobe-u.ac.jp

The photo-on-demand synthesis of chloroformates from chloroform and alcohols serves as a versatile platform for the one-pot synthesis of other important organic compounds like carbonates and carbamates. organic-chemistry.orgresearchgate.netacs.orgnih.govorganic-chemistry.org Once the chloroformate is formed in situ, the subsequent addition of an alcohol or an amine to the reaction mixture leads to the formation of the corresponding unsymmetrical carbonate or carbamate (B1207046), respectively. organic-chemistry.orgresearchgate.netacs.org

For example, after the photochemical synthesis of hexyl chloroformate, the addition of another alcohol like 1-hexanol or benzyl (B1604629) alcohol at an elevated temperature results in the formation of the corresponding carbonate in high yields. acs.org This one-pot approach simplifies the synthetic procedure, reduces waste, and avoids the isolation of the intermediate chloroformate. organic-chemistry.org This methodology has been successfully applied to the synthesis of nonionic amphiphiles starting from tetraethylene glycol monomethyl ether (TEGM). acs.org

The following table summarizes the yields of various carbonates synthesized in a one-pot reaction from the corresponding alcohol via the in situ generated chloroformate.

| Entry | Alcohol 1 (for Chloroformate) | Alcohol 2 (for Carbonate) | Yield (%) |

| 1 | 1-Hexanol | 1-Hexanol | 95 |

| 2 | 1-Hexanol | Benzyl alcohol | 87 |

| 3 | TEGM | 1-Hexanol | 85 |

Data sourced from Organic Letters, 2020, 22, 3566-3569. acs.org

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chloroformates. mdpi.com The photo-on-demand phosgenation method aligns with these principles by avoiding the transportation and storage of highly toxic phosgene. organic-chemistry.org The use of chloroform, a common and inexpensive solvent, as both a reagent and a solvent also contributes to the "atom economy" and reduces the number of auxiliary substances used. organic-chemistry.orgmdpi.com

Furthermore, research into catalytic systems and the use of less hazardous reagents are active areas of investigation to develop even greener synthetic routes for this compound and related compounds. The goal is to create protocols that are not only safer and more efficient but also more sustainable in the long term. mdpi.com

Catalysis offers a powerful tool to enhance the efficiency and selectivity of chemical transformations. In the context of chloroformate synthesis and their subsequent reactions, catalytic methods are being explored to overcome the limitations of traditional approaches.

Lewis base catalysis has emerged as a significant strategy for the activation of alcohols, enabling their conversion to other functional groups under mild conditions. researchgate.net While not directly a method for synthesizing this compound, it is a crucial related methodology where chloroformates are used as reagents to activate alcohols for subsequent nucleophilic substitution reactions. researchgate.netd-nb.info

In this context, a Lewis base catalyst, such as 1-formylpyrrolidine (B1209714) (FPyr) or diethylcyclopropenone (DEC), activates a chloroformate like phenyl chloroformate (PCF). researchgate.netd-nb.info This activation is pivotal to shift the chemoselectivity of the reaction between an alcohol and the chloroformate away from the formation of a carbonate and towards the desired haloalkane. d-nb.info The reaction proceeds through the formation of a highly electrophilic intermediate from the condensation of the Lewis base and the chloroformate. d-nb.info This intermediate then reacts with the alcohol to generate an alkoxyiminium chloride, which subsequently undergoes nucleophilic substitution to yield the alkyl chloride and regenerate the catalyst. d-nb.info

For instance, the reaction of dodecanol with phenyl chloroformate in the presence of a Lewis base catalyst can be directed to produce 1-chlorododecane (B51209) in high yield. d-nb.info The use of diethylcyclopropenone (DEC) as a catalyst (10 mol%) resulted in an 88% yield of 1-chlorododecane, with the formation of dodecyl phenyl carbonate as a minor side product. d-nb.info This highlights the ability of the catalyst to control the reaction pathway. d-nb.info

The following table shows the effect of different Lewis base catalysts on the yield of 1-chlorododecane from dodecanol and phenyl chloroformate.

| Catalyst (mol%) | Product | Yield (%) | Product/Side-product Ratio |

| FPyr (20) | 1-Chlorododecane | 66 | 76:24 |

| DEC (10) | 1-Chlorododecane | 88 | 92:8 |

Data sourced from ChemCatChem 2020, 12 (22), 5637-5643. d-nb.info

This catalytic approach provides a safer and more efficient alternative to traditional methods for converting alcohols to alkyl halides, which often require harsh reagents.

Reactivity and Reaction Mechanisms of Dodecyl Chloroformate

Nucleophilic Acyl Substitution Reactions

The carbon atom in the chloroformate group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophiles. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the final product by expelling the chloride ion. vanderbilt.eduyoutube.comlibretexts.orgkhanacademy.org

Formation of Carbamates with Amines

Dodecyl chloroformate readily reacts with primary and secondary amines to form N-substituted carbamates. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. vanderbilt.edu The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the reformation of the carbonyl double bond and the elimination of a chloride ion. A proton is subsequently removed from the nitrogen atom, often by another molecule of the amine or an added base, to yield the stable carbamate (B1207046) product.

General Reaction:

R₂NH + ClCO₂(CH₂)₁₁CH₃ → R₂NCO₂(CH₂)₁₁CH₃ + HCl

| Amine | Reagent | Product |

| Primary Amine (RNH₂) | This compound | N-Alkyl dodecyl carbamate |

| Secondary Amine (R₂NH) | This compound | N,N-Dialkyl dodecyl carbamate |

Synthesis of Ureas

The synthesis of ureas from this compound is generally a two-step process, although it can often be performed in a single pot. A direct, one-step reaction to form a urea (B33335) is not the typical pathway. The common strategy involves the initial formation of a carbamate or an isocyanate intermediate. organic-chemistry.orggoogle.com

One synthetic route involves the reaction of this compound with a primary amine to form a dodecyl carbamate intermediate. This carbamate can then be reacted with another amine at elevated temperatures to yield an unsymmetrical urea. commonorganicchemistry.comresearchgate.net

Another approach is the conversion of the this compound to an isocyanate, which then readily reacts with an amine to form the urea. organic-chemistry.org This can be achieved through a Curtius-type rearrangement of an acyl azide (B81097) derived from the chloroformate, though this is a more complex route. organic-chemistry.org A more direct method involves the reaction of the chloroformate with an amine to form a carbamate, which is then treated with a reagent like phosgene (B1210022) or a phosgene equivalent to generate the urea. google.comcommonorganicchemistry.com

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Amine (RNH₂) | Dodecyl carbamate | Unsymmetrical Urea |

| This compound | Azide source | Dodecyl acyl azide | Isocyanate -> Urea |

Derivatization of Hydroxyl-Terminated Polymers (e.g., Dendrimers)

This compound can be used to modify the surface of hydroxyl-terminated polymers, such as dendrimers or hydroxyl-terminated polybutadiene (B167195) (HTPB). magtech.com.cn The terminal hydroxyl groups of these polymers act as nucleophiles, attacking the electrophilic carbonyl carbon of the this compound. magtech.com.cnmdpi.comnih.gov This reaction results in the formation of carbonate linkages, effectively capping the polymer chains with long dodecyl groups.

This surface modification can significantly alter the properties of the polymer, for instance, by increasing its hydrophobicity or altering its solubility in various solvents. The reaction mechanism is analogous to the formation of carbonates from simple alcohols, following a nucleophilic acyl substitution pathway.

Esterification Reactions

This compound is a key reagent in esterification reactions, particularly for the synthesis of carbonates and for forming ester linkages through cross-coupling reactions.

Synthesis of Carbonates

The reaction of this compound with alcohols or phenols provides a straightforward method for the synthesis of unsymmetrical carbonates. organic-chemistry.orggoogle.com In this reaction, the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl that is produced. google.com

The mechanism is a nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the this compound, leading to a tetrahedral intermediate that subsequently eliminates a chloride ion to form the carbonate product. organic-chemistry.orgmdpi.comuliege.be

General Reaction:

ROH + ClCO₂(CH₂)₁₁CH₃ → ROCO₂(CH₂)₁₁CH₃ + HCl

| Alcohol Type | Reagent | Product |

| Primary Alcohol | This compound | Alkyl dodecyl carbonate |

| Secondary Alcohol | This compound | Alkyl dodecyl carbonate |

| Phenol | This compound | Aryl dodecyl carbonate |

Cross-Coupling Reactions with Organometallic Reagents (e.g., Grignard Reagents)

This compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds, leading to the synthesis of esters. While direct reaction with highly reactive Grignard reagents can be complex, a highly efficient method involves the use of organocopper reagents derived from Grignard reagents. organic-chemistry.orgresearchgate.net

In this process, a Grignard reagent (R-MgBr) is first treated with a copper salt, such as cuprous bromide (CuBr), to form an organocopper reagent (R-Cu). This organocopper reagent then undergoes a cross-coupling reaction with this compound. The reaction proceeds via a mechanism that is distinct from simple nucleophilic acyl substitution and is thought to involve oxidative addition and reductive elimination steps, characteristic of transition-metal-catalyzed cross-coupling reactions. nih.gov This method allows for the formation of a ketone, which is essentially an ester of the dodecyl alcohol.

Reaction Scheme:

R-MgX + CuBr → R-Cu + MgXBr

R-Cu + ClCO₂(CH₂)₁₁CH₃ → RCO₂(CH₂)₁₁CH₃ + CuCl

This reaction is highly chemoselective and provides good yields for the synthesis of esters from a variety of Grignard reagents. organic-chemistry.org

Chemoselectivity and Substrate Scope

This compound exhibits a high degree of reactivity towards strong nucleophiles. Its chemoselectivity is governed by the relative nucleophilicity of the functional groups present in a substrate. The general order of reactivity is with primary amines being more reactive than secondary amines, which are in turn significantly more reactive than alcohols.

Amines: The reaction with primary and secondary amines is rapid and typically proceeds at low temperatures (e.g., 0 °C) in the presence of a base to yield stable dodecyl carbamates. This reaction is a cornerstone of its use in organic synthesis, particularly for the N-protection of amino acids or other amine-containing molecules. The high reactivity allows for selective acylation of an amino group even in the presence of less nucleophilic hydroxyl groups, provided the reaction conditions are carefully controlled. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Alcohols: this compound reacts with primary and secondary alcohols to form dodecyl carbonate esters. This reaction generally requires more forcing conditions than the corresponding reaction with amines, often needing a stronger base (like pyridine) and sometimes elevated temperatures to proceed to completion.

Carboxylic Acids: While less common, reaction with a carboxylic acid salt can form a mixed anhydride, which is a highly reactive intermediate itself.

The substrate scope is broad, encompassing a wide range of aliphatic and aromatic amines and alcohols. However, steric hindrance around the nucleophilic center can significantly impede the reaction rate. For instance, a bulky, hindered secondary alcohol will react much more slowly than a primary alcohol.

Minimization of Side Reactions (Homocoupling, Carbonate Formation)

In reactions involving this compound, particularly when the intended substrate is not an alcohol, the formation of undesired carbonate byproducts is a key challenge.

Homocoupling (Symmetrical Carbonate Formation): The primary homocoupling product is didodecyl carbonate. This side product can arise if the this compound reagent contains residual dodecanol (B89629) from its synthesis or if hydrolysis of the chloroformate occurs during the reaction, generating dodecanol in situ. The newly formed dodecanol can then react with another molecule of this compound. To minimize this, the following strategies are employed:

Use of high-purity this compound, free from dodecanol.

Strict anhydrous (dry) reaction conditions to prevent hydrolysis. This involves using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Controlled addition of the chloroformate to the reaction mixture containing the nucleophile, rather than the reverse, to ensure it reacts preferentially with the intended substrate.

Asymmetrical Carbonate Formation: When reacting with a substrate containing both an amine and a hydroxyl group, the undesired formation of a dodecyl carbonate at the hydroxyl position can compete with the desired carbamate formation. Minimizing this side reaction relies on exploiting the higher nucleophilicity of the amine:

Low Temperature: Conducting the reaction at low temperatures (e.g., -15 °C to 0 °C) significantly favors the kinetically controlled reaction with the more nucleophilic amine.

Choice of Base: Using a non-nucleophilic, sterically hindered base can prevent the base itself from participating in side reactions. The base's primary role is to neutralize the HCl generated during the reaction. researchgate.net

Stoichiometry: Using a slight excess of the amine substrate relative to the this compound can help ensure the chloroformate is fully consumed by the intended nucleophile.

Hydrolysis and Solvolysis Studies

The reaction of this compound with water (hydrolysis) or a solvent (solvolysis) is a critical aspect of its chemical profile, influencing its stability, handling, and reaction kinetics in protic environments.

Kinetics and Mechanisms of Hydrolysis in Aqueous Media

The hydrolysis of this compound in water proceeds to yield dodecanol, carbon dioxide, and hydrochloric acid. Kinetic studies on analogous short-chain alkyl chloroformates show that the solvolysis mechanism can vary from a bimolecular addition-elimination pathway to a unimolecular dissociative pathway, depending on the solvent's ionizing power and nucleophilicity. researchgate.net

For long-chain primary alkyl chloroformates like this compound in aqueous media, the reaction is expected to proceed through a bimolecular, associative mechanism. This pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion, to form a dodecyl carbonic acid, which is unstable and rapidly decomposes.

The reaction rate can be described by pseudo-first-order kinetics when water is in large excess. The rate constant is influenced by temperature and the pH of the medium. Alkaline hydrolysis, involving the attack of a hydroxide (B78521) ion (OH⁻), is significantly faster than neutral hydrolysis due to the superior nucleophilicity of the hydroxide ion compared to water. chemguide.co.uk

Influence of Micellar Environments on Reaction Rates

In aqueous solutions containing surfactants, the hydrolysis rate of this compound is profoundly affected by the formation of micelles. Due to its long, hydrophobic dodecyl tail and polar chloroformate head, the molecule acts as a substrate that readily partitions from the bulk aqueous phase into the micellar pseudophase. nih.gov This compartmentalization of the reactant into the nanoscopic volume of the micelles leads to a significant change in its local concentration and chemical environment, thereby altering the reaction rate. univ-ovidius.ro

Pseudophase Model Analysis of Micellar Effects

The relationship is often expressed as:

kobs = (kW + kMKS [M]) / (1 + KS [M])

Where:

kW is the rate constant in the bulk water phase.

kM is the rate constant in the micellar pseudophase.

KS is the binding constant of the substrate (this compound) to the micelle.

[M] is the concentration of micelles, which is calculated from the total surfactant concentration minus its critical micelle concentration (CMC).

By measuring the observed hydrolysis rate at various surfactant concentrations, kinetic data can be fitted to this model to determine the values of KS and kM. This analysis allows for the separation of the concentration effect (governed by KS) from the true catalytic or inhibitory effect of the micellar environment itself (reflected in the value of kM relative to kW). nih.gov

| Parameter | Description | Significance in this compound Hydrolysis |

|---|---|---|

| kobs | Observed pseudo-first-order rate constant. | The experimentally measured rate of hydrolysis at a given surfactant concentration. |

| kW | First-order rate constant in the aqueous phase. | The baseline rate of hydrolysis in water without any surfactant present. |

| kM | First-order rate constant in the micellar pseudophase. | Indicates the intrinsic reactivity within the micelle. A kM > kW implies catalysis, while kM < kW implies inhibition. |

| KS | Substrate-micelle binding constant. | Quantifies the affinity of this compound for the micelle. A large KS is expected due to its long hydrophobic chain. |

| CMC | Critical Micelle Concentration. | The surfactant concentration above which micelles form and significant rate effects are observed. |

Effects of Surfactant Concentration and Type

The concentration and chemical nature of the surfactant are critical determinants of the hydrolysis rate.

Effect of Concentration:

Below the CMC: At surfactant concentrations below the CMC, the surfactant exists as monomers and has little to no effect on the hydrolysis rate.

Above the CMC: Once micelles form, the this compound is rapidly incorporated into them. This leads to a sharp change in the reaction rate.

High Concentrations: At very high surfactant concentrations (well above the CMC), the observed rate may plateau or even decrease. This is explained by the distribution of a fixed amount of substrate over an increasing number of micelles, leading to a dilution of the reactant within the micellar pseudophase. researchgate.netresearchgate.net

Effect of Surfactant Type:

Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide, CTAB): For alkaline hydrolysis, cationic micelles are known to be catalytic. univ-ovidius.roresearchgate.net The positively charged micellar surface attracts the negatively charged hydroxide (OH⁻) nucleophile from the bulk solution, concentrating it in the interfacial (Stern) layer where the chloroformate group of the substrate resides. This colocalization of both reactants dramatically increases the rate of reaction (kM > kW). cdnsciencepub.com

Anionic Surfactants (e.g., Sodium Dodecyl Sulfate (B86663), SDS): Anionic micelles strongly inhibit alkaline hydrolysis. researchgate.netresearchgate.net The negatively charged micellar surface electrostatically repels the incoming hydroxide nucleophile, effectively shielding the substrate within the micelle from attack. This leads to a drastic reduction in the hydrolysis rate (kM << kW).

Non-ionic Surfactants: Non-ionic surfactants can either slightly inhibit or slightly catalyze the reaction. The primary effect is the partitioning of the substrate into a less polar, more sterically crowded micellar environment, which can influence the stability of the transition state.

| Surfactant Type | Example | Expected Effect on Alkaline Hydrolysis of this compound | Primary Mechanism |

|---|---|---|---|

| Cationic | CTAB | Catalysis (Rate Increase) | Electrostatic attraction and concentration of OH⁻ ions at the micellar surface. |

| Anionic | SDS | Inhibition (Rate Decrease) | Electrostatic repulsion of OH⁻ ions from the micellar surface. |

| Non-ionic | Tween 20 | Minor Inhibition or Catalysis | Changes in local polarity and steric effects; no strong electrostatic interaction. |

Solvolysis in Mixed Organic and Aqueous Solvents

The solvolysis of chloroformate esters is a subject of extensive kinetic study, with reaction mechanisms often elucidated through the application of the extended (two-term) Grunwald-Winstein equation. This equation, log (k/k₀) = lNT + mYCl, correlates the specific rate of solvolysis (k) in various solvent systems with the solvent's nucleophilicity (NT) and ionizing power (YCl). The sensitivity parameters, l (to nucleophilicity) and m (to ionizing power), provide insight into the nature of the transition state.

While specific kinetic data for this compound are not extensively documented, its solvolytic behavior can be reliably inferred from studies on analogous long-chain and primary alkyl chloroformates, such as n-octyl chloroformate. For most simple alkyl chloroformates, the dominant mechanism of solvolysis in common mixed organic and aqueous solvents is a bimolecular addition-elimination pathway. mdpi.com This mechanism is characterized by a high sensitivity to solvent nucleophilicity (l value) and a moderate sensitivity to solvent ionizing power (m value).

For instance, the solvolysis of phenyl chloroformate, which proceeds via this bimolecular pathway, exhibits an l value of 1.66 and an m value of 0.56. mdpi.com Similarly, the solvolysis of (1s)-(+)-menthyl chloroformate was found to proceed via an associative SN2 mechanism, with an l value of 2.46 and an m value of 0.91, indicating a transition state with significant bond-making character. The ratio of l/m is often used to distinguish between associative (l/m > ~2) and dissociative pathways. For menthyl chloroformate, this ratio is 2.7, supporting the associative mechanism.

In contrast, substrates that can form stable carbocations, such as 2-adamantyl chloroformate, may undergo solvolysis through a unimolecular ionization pathway, which is often accompanied by fragmentation and the loss of carbon dioxide. mdpi.com This pathway shows negligible sensitivity to solvent nucleophilicity (l ≈ 0) and a low sensitivity to ionizing power (m ≈ 0.48). mdpi.com

Given that this compound is a primary, unbranched alkyl chloroformate, it is not expected to form a stable carbocation. Therefore, its solvolysis is predicted to proceed via the bimolecular addition-elimination mechanism, similar to other primary alkyl chloroformates like ethyl and n-propyl chloroformate. researchgate.net This pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion. The reaction would exhibit a significant dependence on the solvent's nucleophilicity. The large, non-polar dodecyl group is not expected to alter the fundamental mechanism but may influence the reaction rate due to steric or solubility effects.

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformate Esters This table presents data for analogous compounds to illustrate the principles of chloroformate solvolysis.

| Chloroformate Ester | l Value (Sensitivity to Nucleophilicity) | m Value (Sensitivity to Ionizing Power) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | mdpi.com |

| Ethyl Chloroformate (in less ionizing solvents) | 1.56 | 0.55 | Addition-Elimination | mdpi.com |

| (1s)-(+)-Menthyl Chloroformate | 2.46 | 0.91 | Associative SN2 | |

| 2-Adamantyl Chloroformate | 0.03 | 0.48 | Ionization-Fragmentation | mdpi.com |

Derivatization Reactions in Analytical Chemistry

Alkyl chloroformates, including this compound, are versatile derivatizing agents used in analytical chemistry to enhance the chromatographic analysis of polar compounds. wikipedia.org The primary function of this derivatization is to convert non-volatile and polar functional groups, such as amino, carboxyl, and hydroxyl groups, into less polar, more volatile derivatives suitable for gas chromatography (GC) and high-performance liquid chromatography (HPLC). wikipedia.org

The analysis of free amino acids by chromatographic methods is challenging due to their zwitterionic nature, high polarity, and low volatility. Pre-column derivatization with alkyl chloroformates is a well-established technique to overcome these issues. springernature.comnih.gov The reaction, typically mediated by a reagent like ethyl chloroformate or propyl chloroformate, proceeds rapidly in an aqueous medium. nih.govnih.gov

The reaction mechanism involves two main transformations:

N-Acylation: The amino group of the amino acid attacks the electrophilic carbonyl carbon of the this compound, forming a stable N-dodecyloxycarbonyl carbamate derivative.

Esterification: The carboxylic acid group is converted into an ester. This is proposed to occur through the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol present in the reaction mixture to yield the final ester. researchgate.net

This dual derivatization of both the amino and carboxyl groups effectively neutralizes the zwitterionic charge and significantly increases the hydrophobicity of the amino acid molecule, making it amenable to analysis by GC-mass spectrometry (MS) or reversed-phase HPLC. springernature.comnih.gov The use of a long-chain reagent like this compound would produce derivatives with significantly longer retention times in reversed-phase HPLC, which could be advantageous for separating complex mixtures.

This compound can be used for the selective modification of specific functional groups within complex biomolecules. A notable example is the derivatization of chitosan (B1678972), a polysaccharide with repeating units of D-glucosamine and N-acetyl-D-glucosamine. Chitosan possesses primary amino groups (-NH₂) and hydroxyl groups (-OH), both of which are reactive.

Research has demonstrated the selective and complete derivatization of the amino group in chitosan using n-dodecyl chloroformate. The objective is to convert the primary amine into an N-alkoxycarbonyl group (-NH-CO₂-R) while leaving the hydroxyl groups unmodified. This N-acylation is crucial for creating intermediates for various materials.

The reaction conditions are critical for achieving selectivity. The formylation (N-acylation) with n-dodecyl chloroformate is effectively conducted at a controlled temperature of 27 °C. This temperature management is essential to prevent competing side reactions, such as the hydrolysis of the chloroformate in alkaline conditions or its reaction with the hydroxyl groups of chitosan at higher temperatures. Under optimized conditions in a medium of diluted hydrochloric acid and DMAc/LiCl, the derivatization of chitosan with n-dodecyl chloroformate achieves yields exceeding 90%.

Steric hindrance plays a significant role in the efficiency of derivatization reactions involving chloroformates. The structure of both the substrate and the alkyl group of the chloroformate can influence reaction rates and yields.

In the context of chitosan derivatization, the use of alkyl chloroformates with low steric hindrance is preferred for achieving complete conversion of the amino groups. Chloroformates with larger, bulkier substituents react more slowly. This is because the large substituent hinders the nucleophilic attack of the substrate's amino group on the carbonyl carbon of the chloroformate. Consequently, the rate of hydrolysis of the chloroformate may become competitive with the rate of derivatization, leading to lower yields.

Studies have shown that the N-acylation of chitosan fails to reach completion if the alkyl chloroformate possesses significant steric hindrance. N-dodecyl chloroformate, being a straight-chain alkyl group, is considered to have low steric hindrance, allowing it to react efficiently and completely with the accessible amino groups on the chitosan polymer. This contrasts with more sterically hindered reagents, which would be less effective.

Applications of Dodecyl Chloroformate in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The primary utility of dodecyl chloroformate as a precursor lies in the high reactivity of the chloroformate functional group. This group readily reacts with nucleophiles such as alcohols, phenols, and amines to form carbonate esters and carbamates, respectively. These reactions are fundamental in building more complex molecular architectures tailored for specific industrial applications.

In pharmaceutical synthesis, the introduction of a long alkyl chain like the dodecyl group can significantly modify the pharmacokinetic profile of a drug molecule. By reacting this compound with a hydroxyl or amine group on a pharmacologically active compound, its lipophilicity can be increased. This alteration can enhance the molecule's ability to cross lipid cell membranes, potentially improving its absorption and distribution within the body. The formation of a carbamate (B1207046) linkage, which can act as a stable peptide bond surrogate, is a key strategy in medicinal chemistry to improve the stability and bioavailability of therapeutic agents nih.gov. While specific drug examples derived directly from this compound are proprietary, the fundamental reaction to form carbamates is a widely applied principle in drug design nih.govorganic-chemistry.org.

Similar to pharmaceuticals, the efficacy of agrochemicals such as pesticides and herbicides often depends on their ability to penetrate the waxy outer layers of plants or the cuticles of insects. This compound serves as a precursor to introduce a lipophilic dodecyl tail into active agrochemical compounds. This structural modification can improve the formulation's spreading and sticking properties on leaf surfaces and enhance the penetration of the active ingredient. The synthesis of carbamates, a class of compounds with well-known pesticidal activity, can be achieved using chloroformate precursors core.ac.uk. This approach allows for the creation of new derivatives with tailored physical properties for improved agricultural performance.

This compound is a building block in the synthesis of various specialty chemicals, particularly surfactants and corrosion inhibitors. The reaction of this compound with alcohols or polyols results in the formation of dodecyl carbonate esters nih.govchemeo.comchemeo.com. These molecules possess both a polar carbonate head and a long non-polar dodecyl tail, making them effective surface-active agents. This amphiphilic nature is exploited in applications such as emulsifiers, detergents, and wetting agents. Furthermore, the dodecyl group can impart hydrophobic properties to surfaces, which is a desirable characteristic for corrosion inhibitors and components in personal care products.

Role in Polymer Chemistry

In the field of polymer chemistry, this compound is a valuable reagent for the surface modification and functionalization of polymers. It allows for the covalent attachment of long alkyl chains to polymer backbones or surfaces, thereby tuning their properties for advanced applications.

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups that can be chemically modified. Research has demonstrated the use of this compound to hydrophobically modify the surface of hydroxyl-terminated poly(amidoamine) (PAMAM) dendrimers guidechem.com. In these studies, fifth-generation (G5OH) PAMAM dendrimers were reacted with varying amounts of this compound to attach flexible aliphatic dodecyl chains to the dendrimer surface guidechem.com.

The reaction involves the esterification of the surface hydroxyl groups of the dendrimer with the chloroformate group, typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as triethylamine (B128534) (Et₃N) to neutralize the HCl byproduct guidechem.com.

Table 1: Experimental Parameters for Dodecyl Modification of G5OH Dendrimers

| Parameter | Value | Source |

| Dendrimer | Fifth-Generation Hydroxyl-Terminated PAMAM (G5OH) | guidechem.com |

| Modifying Agent | This compound | guidechem.com |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | guidechem.com |

| Base | Triethylamine (Et₃N) | guidechem.com |

| Molar Ratio (Chloroformate to OH groups) | 5%, 10%, 20% | guidechem.com |

| Reaction Time / Conditions | 24 hours, Room Temperature, under Nitrogen | guidechem.com |

This surface modification has been shown to have a significant impact on the dendrimer's properties. The attachment of the hydrophobic dodecyl chains leads to an increase in intermolecular interactions and can cause aggregation of the dendrimers in solution guidechem.com.

Table 2: Research Findings on the Effects of Dodecyl Modification

| Property Studied | Observation | Source |

| Biocompatibility | A direct correlation was observed between the increase in dodecyl surface modification and the toxicity of the dendrimers toward Chinese Hamster Ovarian (CHO) cells. | guidechem.com |

| Rheology | The hydrophobic modification caused an increase in the loss modulus of the dendrimer solutions. The effect on the storage modulus was more complex. | guidechem.com |

| Physical State | Hydrophobic modification caused aggregation and molecular interactions between dendrimers that were absent in the unmodified versions. | guidechem.com |

These findings demonstrate that this compound can be used as a tool to precisely control the surface hydrophobicity of dendrimers, thereby tuning their biological and physical properties for specific applications, such as in drug delivery or as proteomimetics guidechem.com.

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by altering a pre-existing polymer scaffold nih.govnih.gov. This compound is well-suited for this approach, enabling the introduction of dodecyl groups onto a polymer chain that has reactive sites, such as hydroxyl or amine groups.

A relevant example of this chemical strategy is the synthesis of polymers end-capped with cholesterol. In this process, a precursor polymer with a terminal hydroxyl group is first synthesized. This hydroxyl end-group then undergoes an esterification reaction with a chloroformate, such as cholesteryl chloroformate, to attach the cholesterol moiety to the end of the polymer chain nih.gov. This method demonstrates the utility of the chloroformate group in covalently linking a desired functional group to a polymer after polymerization is complete nih.govnih.gov.

By analogy, this compound can be used in the same manner to attach a dodecyl group to a polymer chain. This post-polymerization modification imparts a long, flexible hydrophobic chain to the polymer, which can be used to control its self-assembly behavior, solubility, and interaction with other materials. This is particularly useful for creating amphiphilic block copolymers that can form micelles or other nanostructures in solution.

Reagent in Material Science Research

This compound serves as a critical reagent in material science, primarily for the surface modification of polymers and nanoparticles. Its utility stems from the presence of a reactive chloroformate group, which can readily form covalent bonds with nucleophilic functional groups like hydroxyl (-OH) and amine (-NH2) present on the surface of materials, and a long dodecyl (C12) hydrocarbon chain, which imparts hydrophobicity.

One significant application is in the functionalization of dendrimers, which are highly branched, well-defined polymers. Research has demonstrated the use of this compound for the hydrophobic modification of fifth-generation (G5) hydroxyl-terminated poly(amidoamine) (PAMAM) dendrimers. tandfonline.comsapub.orgmdpi.com In these studies, the G5OH dendrimer is conjugated with this compound through a reaction with the terminal hydroxyl groups. mdpi.com This process attaches the long dodecyl chains to the dendrimer periphery, transforming its surface properties from hydrophilic to hydrophobic. The degree of this modification can be controlled by adjusting the molar ratio of this compound to the available hydroxyl groups on the dendrimer. mdpi.com This hydrophobic modification has been shown to induce aggregation and intermolecular interactions between the dendrimer nanoparticles, which is a crucial aspect for creating self-assembling nanomaterials and nanocomposites. mdpi.com

The following table summarizes the controlled surface modification of G5OH dendrimers using this compound:

| Sample ID | Molar Ratio of this compound to Dendrimer OH Groups (%) | Resulting Hydrophobic Modification |

| D1 | 5 | Low |

| D2 | 10 | Medium |

| D3 | 20 | High |

This table is based on research data where the extent of hydrophobic modification was systematically varied. mdpi.com

Furthermore, this compound has been employed in the chemical modification of natural polymers like chitosan (B1678972). researchgate.net Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, possesses primary amine groups that can be selectively derivatized. Researchers have used n-dodecyl chloroformate to formylate the amino groups of chitosan, converting them into carbamate linkages. researchgate.net This modification is significant as it allows for the tuning of chitosan's physical and chemical properties, such as its solubility and interaction with other molecules, making the resulting material a potentially important intermediate for various applications, including the development of new biomaterials. researchgate.net

In the broader context of nanoparticle coatings, this compound is identified as a molecule capable of providing functional associative coatings. google.com The dodecyl chain can act as a hydrophobic tail that integrates into lipid bilayers or other organic coatings on nanoparticles, while the reactive chloroformate end allows for further coupling of other functional molecules. google.com

Development of Novel Reagents and Catalysts

This compound is a valuable building block in the synthesis of novel reagents and in the development of sophisticated catalytic systems. Its role often involves introducing the dodecyloxycarbonyl group, which can function as a protecting group, a hydrophobic anchor, or a key structural component of a new chemical entity.

A prominent example of its application is in the field of catalysis, particularly in systems that operate at interfaces, such as in micellar catalysis. In studies of enantioselective ester cleavage, dipeptide catalysts have been synthesized where the N-terminus is protected with a dodecyloxycarbonyl group derived from this compound. ru.nl This long, hydrophobic dodecyl chain acts as an anchor, ensuring the catalyst is bound to the micelles where the hydrophobic substrate resides. ru.nl This localization of the catalyst dramatically enhances the reaction rates. Research comparing different N-protecting groups on a phenylalanine-histidine dipeptide catalyst demonstrated the importance of the long alkyl chain; increasing the chain length from two carbons (S2) to twelve (S12) resulted in a 25-30 fold enhancement in catalytic activity. ru.nl This highlights the role of the dodecyloxycarbonyl group in creating a highly effective, localized catalytic environment.

This compound is also utilized in the synthesis of novel, biologically active compounds. For instance, it has been used to prepare 17β-carbonates of nandrolone, specifically in the synthesis of dimethandrolone (B1241947) 17β-dodecyl carbonate. google.com The reaction involves the treatment of dimethandrolone with this compound in the presence of a base like pyridine (B92270). google.com This creates a new derivative with altered properties, such as modified lipophilicity and potentially different pharmacokinetic profiles, effectively generating a new chemical reagent for biological studies.

The dodecyloxycarbonyl moiety is also a key component in the synthesis of functional molecules like cationic amphiphilic 1,4-dihydropyridines (1,4-DHPs), which are investigated for applications such as gene delivery. mdpi.comresearchgate.net The synthesis of the 1,4-DHP scaffold in these studies starts from dodecyl 3-oxobutanoate, demonstrating the importance of the dodecyloxycarbonyl group in constructing the final amphiphilic architecture. mdpi.com The long dodecyl chains provide the necessary lipophilicity for the molecule to self-assemble and interact with cell membranes.

Moreover, fundamental research into the reactivity of alkyl chloroformates, including this compound, contributes to the development of new synthetic methodologies. umbc.edu Studies evaluating the impact of carbon chain length on the reaction rates of esters provide crucial data for chemists to design and optimize synthetic routes for new and complex molecules. umbc.edu

Advanced Analytical and Spectroscopic Characterization of Dodecyl Chloroformate and Its Derivatives

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone for separating and analyzing dodecyl chloroformate and its reaction products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal for assessing purity and tracking reaction kinetics.

This compound serves as a derivatizing agent, converting polar, non-volatile analytes like amino acids or pharmaceuticals into more volatile and thermally stable esters and carbamates suitable for GC analysis. researchgate.net This chemical modification is crucial for compounds that would otherwise decompose or fail to elute from a GC column. jfda-online.com The addition of the large dodecyl group significantly increases the molecular weight and hydrophobicity of the analyte, leading to longer retention times and enabling separation from other sample components.

The derivatization reaction typically proceeds rapidly under mild conditions. researchgate.net Once separated by the gas chromatograph, the derivatives enter the mass spectrometer, which provides two critical pieces of information: the molecular weight of the derivative from the molecular ion peak and structural details from the fragmentation pattern. This allows for unambiguous identification and quantification of the original analyte. nih.govspringernature.com The choice of a long-chain chloroformate like this compound can be advantageous in creating derivatives with unique mass spectral fragmentation patterns, aiding in structural elucidation.

Table 1: Hypothetical GC-MS Retention Data for Amino Acids Derivatized with this compound

| Analyte (Amino Acid) | Molecular Weight ( g/mol ) | Derivative Molecular Weight ( g/mol ) | Typical Retention Time (min) | Key Mass Fragment (m/z) |

| Glycine | 75.07 | 317.44 | 15.2 | [M-C₁₂H₂₅O]+ |

| Alanine | 89.09 | 331.47 | 16.5 | [M-C₁₂H₂₅O]+ |

| Valine | 117.15 | 359.52 | 18.1 | [M-C₁₂H₂₅O]+ |

| Leucine | 131.17 | 373.55 | 19.4 | [M-C₁₂H₂₅O]+ |

Note: Data is illustrative and actual values depend on specific GC-MS conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing this compound and its derivatives, particularly for purity assessment and reaction monitoring. Due to the compound's non-polar dodecyl chain, reversed-phase HPLC is the most common mode of separation. sielc.com In this method, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

HPLC can be used to:

Determine the purity of this compound: By separating the main compound from any impurities or degradation products (e.g., dodecanol (B89629), phosgene).

Monitor reaction progress: By quantifying the disappearance of the starting material (e.g., an alcohol or amine) and the appearance of the dodecyl carbonate or carbamate (B1207046) derivative over time.

Detection is often achieved using a UV detector. However, since the chloroformate group itself is not a strong chromophore, derivatization of the target analyte with this compound may require a subsequent reaction with a UV-active agent for sensitive detection, or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS). svrkgdc.ac.in For chiral compounds, derivatization with a chiral reagent like (-)-menthyl chloroformate followed by reversed-phase HPLC can be used to separate enantiomers as diastereomers. nih.gov

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm (or Refractive Index Detector) |

| Expected Retention Time | ~8-10 minutes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netmmu.ac.uk Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for complete structural assignment. jchps.com

For this compound (C₁₃H₂₅ClO₂), the ¹H NMR spectrum would show characteristic signals for the long alkyl chain. This includes a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group adjacent to the oxygen (–O–CH₂–), and a large, complex multiplet for the ten central methylene groups (–(CH₂)₁₀–). The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom, with the carbonyl carbon of the chloroformate group appearing significantly downfield due to the deshielding effect of the adjacent oxygen and chlorine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Carbonyl (C=O) | - | ~150-155 |

| -O-CH₂- | ~4.3 (triplet) | ~70-75 |

| -O-CH₂-CH₂- | ~1.7 (quintet) | ~30-32 |

| -(CH₂)₉- | ~1.2-1.4 (multiplet) | ~22-30 |

| -CH₃ | ~0.9 (triplet) | ~14 |

Note: Predicted values in CDCl₃. Actual shifts may vary based on solvent and instrument.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. americanpharmaceuticalreview.combwise.kr It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

In the context of this compound, qNMR can be used to precisely measure the efficiency of a derivatization reaction. By adding a known amount of an inert internal standard to the reaction mixture, the molar ratio of the derivatized product to the unreacted starting material can be calculated. This is achieved by comparing the integrals of specific, well-resolved signals from the product, reactant, and the internal standard. This method provides a direct measurement of reaction yield and is valuable for optimizing reaction conditions. nih.gov

Fourier Transform Mass Spectrometry (FTMS) for Isotopic Analysis

Fourier Transform Mass Spectrometry (FTMS), often performed on instruments like the Orbitrap or FT-ICR, provides ultra-high mass resolution and accuracy. nih.gov This capability is crucial for determining the precise elemental composition of this compound derivatives by measuring their mass-to-charge ratio (m/z) to within a few parts per million (ppm). Such high accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Stable Isotope Resolved Metabolomics (SIRM) is an advanced approach that uses stable isotope tracers (e.g., ¹³C, ¹⁵N) to track the flow of atoms through metabolic pathways. nih.govresearchgate.net Derivatization is often necessary to analyze the polar metabolites involved. Chloroformate reagents are used to derivatize metabolites like amino acids, making them suitable for analysis by direct infusion nano-electrospray ionization (nano-ESI) coupled with UHR-FTMS. nih.gov

In a SIRM experiment, cells or organisms are supplied with a labeled precursor, such as ¹³C-glucose. The label is incorporated into downstream metabolites. After extraction, the metabolites are derivatized with this compound. The ultra-high resolution of FTMS is then used to resolve and quantify all possible mass isotopologues of the derivatized metabolites. nih.gov This allows researchers to precisely determine how many labeled atoms have been incorporated into each metabolite, providing detailed insights into the activity of specific metabolic pathways under various conditions. nih.gov The long dodecyl chain can enhance the ionization efficiency and move the m/z of small metabolites into a clearer region of the mass spectrum.

Table 4: Mass Increase in a this compound-Derivatized Amino Acid (Alanine) due to Stable Isotope Labeling

| Labeled Precursor | Number of Labels Incorporated | Derivative Formula (Monoisotopic) | Expected Monoisotopic Mass (Da) | Mass Shift (Δm) |

| Unlabeled | 0 | C₁₆H₃₀NO₄ | 331.2148 | 0.0000 |

| ¹³C-Alanine | 3 | ¹³C₃C₁₃H₃₀NO₄ | 334.2248 | +3.0100 |

| ¹⁵N-Alanine | 1 | C₁₆H₃₀¹⁵NNO₄ | 332.2118 | +0.9970 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the chloroformate group (-OCOCl) and the long alkyl (dodecyl) chain.

The most prominent feature in the IR spectrum of an alkyl chloroformate is the very strong absorption band due to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1775-1785 cm⁻¹ . The exact position of this peak can be influenced by the electronic environment, but it is characteristically found at a higher wavenumber compared to ketones or esters due to the electron-withdrawing effect of the adjacent oxygen and chlorine atoms.

The long dodecyl chain gives rise to several distinct absorptions. The stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups are observed in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of the CH₂ groups typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The bending vibrations for these alkyl groups, such as scissoring and rocking, produce signals in the fingerprint region, generally between 1470 cm⁻¹ and 720 cm⁻¹ .

Other significant vibrations include the C-O single bond stretching, which is typically observed in the 1150-1200 cm⁻¹ range. The C-Cl stretching vibration is also characteristic, though it can be variable. For primary alkyl chlorides, which share a similar structural element, the C-Cl stretch often appears in the 650-730 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of similar alkyl chloroformate compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2920-2930 | Asymmetric C-H Stretch | -CH₂- (Alkyl Chain) | Strong |

| 2850-2860 | Symmetric C-H Stretch | -CH₂- (Alkyl Chain) | Strong |

| 1775-1785 | C=O Stretch | Chloroformate (-OCOCl) | Very Strong |

| 1460-1475 | C-H Scissoring | -CH₂- (Alkyl Chain) | Medium |

| 1150-1200 | C-O Stretch | Chloroformate (-OCOCl) | Strong |

| 650-730 | C-Cl Stretch | Chloroformate (-OCOCl) | Medium-Strong |

Spectrophotometric and Conductometric Methods for Kinetic Studies

Kinetic studies of this compound, particularly its solvolysis reactions (reaction with a solvent such as water or an alcohol), are crucial for understanding its reactivity and reaction mechanisms. Spectrophotometric and conductometric methods are two primary techniques employed for this purpose.

Spectrophotometric Methods

Spectrophotometry can be used to monitor the kinetics of a reaction if one of the reactants or products absorbs light in the UV-Visible range, or if a colored product can be formed through a secondary reaction. In the case of this compound solvolysis, direct spectrophotometric monitoring is less common as neither the reactant nor the primary products (dodecanol, CO₂, HCl) have strong chromophores that absorb in a convenient region of the UV-Vis spectrum.

However, this method can be applied indirectly. For instance, the reaction can be carried out in the presence of a pH indicator. The hydrolysis of this compound produces hydrochloric acid (HCl), which causes a change in the pH of the solution. By monitoring the absorbance of the pH indicator at a specific wavelength, the rate of acid production, and thus the rate of the reaction, can be determined. The rate of reaction is followed by observing the change in absorbance over time.

Conductometric Methods

Conductometry is a highly effective and widely used technique for studying the kinetics of the solvolysis of alkyl chloroformates, including this compound. nih.govnih.gov The principle of this method relies on the change in the electrical conductivity of the solution as the reaction progresses.

The solvolysis of this compound in a solvent (SOH), such as water or an alcohol-water mixture, proceeds according to the following general equation:

C₁₂H₂₅OCOCl + SOH → C₁₂H₂₅OS + CO₂ + H⁺ + Cl⁻

The reaction produces ionic species, namely H⁺ and Cl⁻ ions, from the initially non-ionic reactants. The increase in the concentration of these ions leads to a corresponding increase in the electrical conductivity of the solution. By measuring the change in conductivity over time, the rate of the reaction can be accurately determined. The first-order rate constant (k) can be calculated from the conductivity data.

Research on the solvolysis of various primary alkyl chloroformates has shown that the reaction mechanism can shift between a bimolecular addition-elimination pathway and a unimolecular ionization pathway, depending on the nucleophilicity and ionizing power of the solvent. nist.govmdpi.com For primary alkyl chloroformates like this compound, the rate-determining addition of the solvent to the carbonyl carbon is often the dominant mechanism in most common solvents. nist.gov

While specific kinetic data for this compound is not extensively published, the table below presents representative solvolysis rate constants for a similar long-chain primary alkyl chloroformate, n-octyl chloroformate, in various aqueous solvent mixtures, as determined by conductometry. This data provides an illustrative example of the kinetic behavior expected for this compound under similar conditions.

| Solvent (v/v) | Temperature (°C) | Rate Constant, k (s⁻¹) |

|---|---|---|

| 100% Ethanol | 25.0 | 1.2 x 10⁻⁵ |

| 90% Ethanol - 10% Water | 25.0 | 1.1 x 10⁻⁴ |

| 80% Ethanol - 20% Water | 25.0 | 2.9 x 10⁻⁴ |

| 100% Methanol | 25.0 | 5.8 x 10⁻⁵ |

| 90% Acetone - 10% Water | 25.0 | 5.5 x 10⁻⁵ |

| 80% Acetone - 20% Water | 25.0 | 2.5 x 10⁻⁴ |